molecular formula C19H26NO5- B12339828 1,3-Pyrrolidinedicarboxylic acid, 4-[3-(2-methoxyethyl)phenyl]-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel-

1,3-Pyrrolidinedicarboxylic acid, 4-[3-(2-methoxyethyl)phenyl]-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel-

Cat. No.: B12339828
M. Wt: 348.4 g/mol
InChI Key: OTBNPQUMAIGVIW-CVEARBPZSA-M
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Description

1,3-Pyrrolidinedicarboxylic acid, 4-[3-(2-methoxyethyl)phenyl]-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel- is a complex organic compound with a unique structure. It is characterized by the presence of a pyrrolidine ring substituted with carboxylic acid groups and a phenyl group with a methoxyethyl substituent. The compound also features a tert-butyl ester group, which adds to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Pyrrolidinedicarboxylic acid, 4-[3-(2-methoxyethyl)phenyl]-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel- involves several steps. One common method includes the protection of the pyrrolidine nitrogen, followed by the introduction of the carboxylic acid groups. The phenyl group with the methoxyethyl substituent is then attached through a series of coupling reactions. The final step involves the esterification of the carboxylic acid groups with tert-butyl alcohol under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure consistency. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,3-Pyrrolidinedicarboxylic acid, 4-[3-(2-methoxyethyl)phenyl]-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

1,3-Pyrrolidinedicarboxylic acid, 4-[3-(2-methoxyethyl)phenyl]-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Pyrrolidinedicarboxylic acid, 4-[3-(2-methoxyethyl)phenyl]-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Pyrrolidinedicarboxylic acid, 4-[3-(2-methoxyethyl)phenyl]-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel- is unique due to its specific substitution pattern and the presence of the methoxyethyl group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C19H26NO5-

Molecular Weight

348.4 g/mol

IUPAC Name

(3R,4S)-4-[3-(2-methoxyethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate

InChI

InChI=1S/C19H27NO5/c1-19(2,3)25-18(23)20-11-15(16(12-20)17(21)22)14-7-5-6-13(10-14)8-9-24-4/h5-7,10,15-16H,8-9,11-12H2,1-4H3,(H,21,22)/p-1/t15-,16+/m1/s1

InChI Key

OTBNPQUMAIGVIW-CVEARBPZSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)[O-])C2=CC=CC(=C2)CCOC

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)[O-])C2=CC=CC(=C2)CCOC

Origin of Product

United States

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